2-azido-1-chloro-4-nitrobenzene
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Overview
Description
2-Azido-1-chloro-4-nitrobenzene is an aromatic compound with a unique combination of functional groups: an azido group, a chloro group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where sodium azide reacts with 1-chloro-4-nitrobenzene in a suitable solvent like dimethylformamide or dimethyl sulfoxide . The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for 2-azido-1-chloro-4-nitrobenzene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures due to the potentially hazardous nature of azides.
Types of Reactions:
Substitution Reactions: The azido group in this compound can participate in nucleophilic substitution reactions, often leading to the formation of various heterocycles.
Reduction Reactions: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions or using reducing agents like iron and hydrochloric acid.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide or dimethyl sulfoxide.
Reduction: Catalytic hydrogenation or iron and hydrochloric acid.
Cycloaddition: Alkynes in the presence of copper catalysts.
Major Products:
From Substitution: Various heterocycles such as triazoles.
From Reduction: 2-amino-1-chloro-4-nitrobenzene.
From Cycloaddition: 1,2,3-triazoles.
Scientific Research Applications
2-Azido-1-chloro-4-nitrobenzene is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-azido-1-chloro-4-nitrobenzene primarily involves its functional groups:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Chloro Group: Can be displaced in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
1-Azido-4-chloro-2-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Azido-1-chloro-4-methylbenzene: The presence of a methyl group instead of a nitro group alters the electronic properties and reactivity.
Uniqueness: 2-Azido-1-chloro-4-nitrobenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications. The presence of both electron-withdrawing (nitro) and electron-donating (azido) groups on the same aromatic ring allows for a wide range of reactivity and synthetic utility .
Properties
CAS No. |
77721-39-2 |
---|---|
Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
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